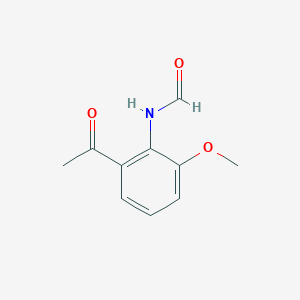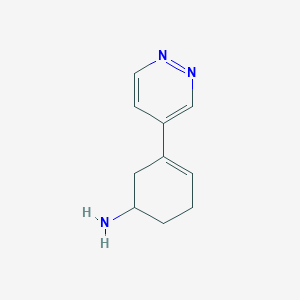![molecular formula C17H16OS B13100720 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a thiobenzaldehyde group attached to a propanone moiety, which is further substituted with a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde typically involves the following steps:
Formation of the Propanone Moiety: The initial step involves the preparation of 1-(3-methylphenyl)-1-propanone through the Friedel-Crafts acylation of 3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiobenzaldehyde Group: The next step involves the reaction of 1-(3-methylphenyl)-1-propanone with thiobenzaldehyde under basic conditions to form the desired compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, which can lead to cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxy-3-methylphenyl)-1-propanone: Similar structure but with a methoxy group instead of a thiobenzaldehyde group.
1-(4-Methylphenyl)-1-propanone: Lacks the thiobenzaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H16OS |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-[1-(3-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-12-4-3-5-16(10-12)17(18)13(2)15-8-6-14(11-19)7-9-15/h3-11,13H,1-2H3 |
Clé InChI |
OFZNZKBAAGIHHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(C)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


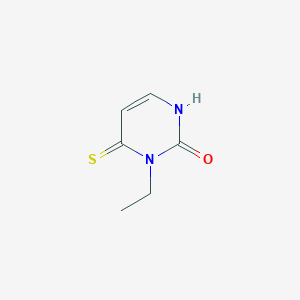
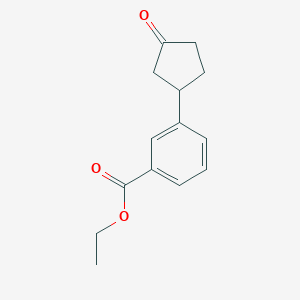
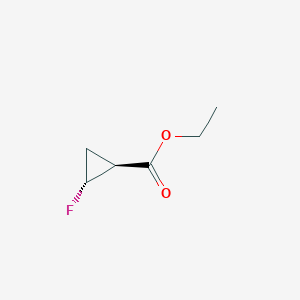
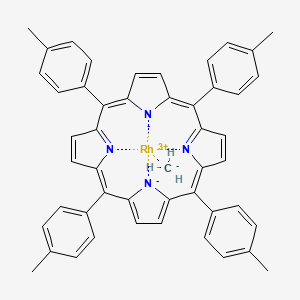
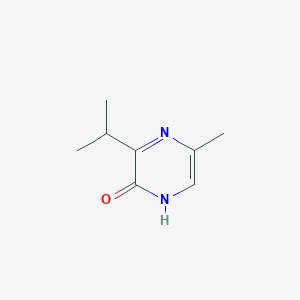
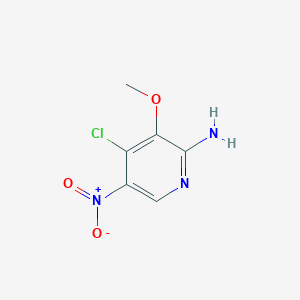

![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)



![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
